溴莫普利盐酸盐

描述

Bromopride is a dopamine antagonist with prokinetic properties widely used as an antiemetic . It is closely related to metoclopramide . It is not available in the United States . Bromopride is safe and effective for use in pregnancy .

Synthesis Analysis

The synthesis process of a drug goes through some steps, such as purification, crystallization, drying, and storage . Among such steps, polymorphic transformations may occur . Recrystallization is an extensively used process by the pharmaceutical industry for the preparation of drugs .

Molecular Structure Analysis

The inherent three-dimensional structure of bromopride was disclosed through X-ray analysis . Single crystals were grown from methanol/acetonitrile solution . The structure was solved by heavy-atom Patterson methods and refined by a full-matrix least squares method .

Physical And Chemical Properties Analysis

Polymorphism is the ability of a substance to crystallize into different crystalline states . Different polymorphs vary according to their physical and chemical properties . Therefore, the presence of different crystalline forms of a drug may change some physicochemical properties of certain medicines . The samples obtained through recrystallization in different temperature conditions and solvents showed peculiar DTA curves and diffractograms profiles, indicating the presence of crystalline forms distinct from each other .

科学研究应用

对大鼠的神经阻滞作用溴莫普利以其在胃肠病学中的应用而闻名,已对其对大鼠的全身活动和抑制性回避行为的影响进行了研究。急性治疗表明,溴莫普利可能具有神经阻滞作用,这可以通过减少运动和抚养频率以及阻断某些剂量治疗的大鼠的抑制性回避反应来证明 (Nasello 和 Felicio,1988 年)。

对胆碱酯酶活性的影响比较溴莫普利和多潘立酮(两种多巴胺 D2 阻断剂)的研究表明,它们可以抑制大鼠血浆、脑和肠组织中的胆碱酯酶活性。这表明这些剂具有胆碱能作用机制,其中包括溴莫普利 (Nasello 等人,1995 年)。

对脓毒症大鼠结肠吻合术愈合的影响一项研究评估了溴莫普利对诱发腹部脓毒症大鼠左结肠吻合术愈合的影响。研究结果表明,溴莫普利给药与术后三天结肠吻合术的拉伸强度和羟脯氨酸浓度降低有关,表明在特定条件下对伤口愈合有影响 (Silva 等人,2012 年)。

群体药代动力学一项研究重点关注口服溴莫普利的群体药代动力学,分析其吸收过程。它提供了对药物吸收曲线及其与体重、剂型和性别等因素相关性的见解 (Lachi-Silva 等人,2020 年)。

跨物种代谢分析研究了小鼠、大鼠、兔子、狗、猴子和人类等多种物种中溴莫普利的代谢。这项研究提供了对 BRP 代谢的全面了解,识别了物种特异性代谢物并扩展了对其生物转化的认识 (Dunne 等人,2013 年)。

围产期治疗效果的调查研究了用溴莫普利进行围产期治疗对已治疗大鼠后代的行为和生理参数的影响。这包括对血清催乳素水平和各种行为的影响,有助于了解溴莫普利在发育阶段暴露的长期影响 (Nasello 和 Felicio,1990 年)。

用于定量的稳定性指示方法一项研究利用分析质量设计 (AQbD) 原则开发了一种稳定性指示方法来定量溴莫普利及其杂质。这有助于确保溴莫普利制剂的质量和功效 (Abreu 等人,2021 年)。

对多巴胺能敏感性的影响对大鼠进行长期溴莫普利治疗的研究表明多巴胺能超敏性的发展,这表现在行为和对多巴胺相关刺激的反应性的变化上。这项研究有助于了解溴莫普利使用的长期神经影响 (Felicio 等人,1987 年)。

作用机制

安全和危害

未来方向

The future directions of Bromopride hydrochloride are not explicitly mentioned in the search results. However, one study aimed to formulate new bromopride sustained-release formulations as tablets, and to develop mathematical models to standardize the scale-up of this formulation . This indicates that there is ongoing research to improve the formulation and delivery of Bromopride.

属性

IUPAC Name |

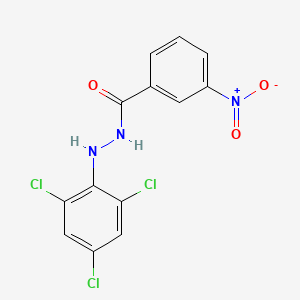

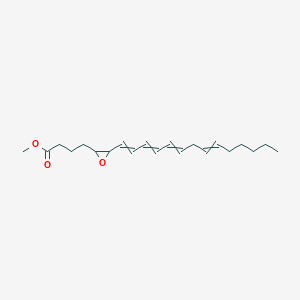

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQFXUUDHWNAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4093-36-1 | |

| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50966849 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52423-56-0 | |

| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52423-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052423560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7C7WX94Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cascapride counteract the negative effects of non-steroidal antirheumatic agents (NSAIDs) on the gastric mucosa?

A1: NSAIDs work by inhibiting prostaglandin synthesis, which are crucial for maintaining a healthy gastric mucosal barrier. This inhibition leads to reduced gastric mucosal perfusion, compromised cytoprotective factors, and increased back diffusion of H+ ions into mucosal cells []. These effects collectively impair the gastric mucosal barrier, leading to gastrointestinal issues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)

![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)

![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)

![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)